5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid
Description
5-{[N-(4-Fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid is a complex organic compound featuring a naphthalene core substituted with a sulfinic acid (-SO2H) group and a carbamoyl methyl moiety linked to a 4-fluorophenyl ring. This structural arrangement combines aromatic, sulfinic acid, and carbamoyl functionalities, which may confer unique physicochemical and biological properties. The 4-fluorophenyl carbamoyl group introduces electronic effects (e.g., electron-withdrawing fluorine) and hydrogen-bonding capabilities, critical for interactions with biological targets or materials .
Properties
Molecular Formula |
C18H14FNO3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[2-(4-fluoroanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C18H14FNO3S/c19-13-7-9-14(10-8-13)20-18(21)11-12-3-1-5-16-15(12)4-2-6-17(16)24(22)23/h1-10H,11H2,(H,20,21)(H,22,23) |
InChI Key |
HSBHXBUFUADIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)S(=O)O)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid typically involves multi-step organic reactions One common method includes the reaction of naphthalene derivatives with sulfinic acid precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to sulfides.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. The presence of the 4-fluorophenyl carbamoyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs, such as fluorophenyl, carbamoyl, and sulfonic/sulfinic acid groups. Below is a detailed analysis of key similarities and differences:
Structural Analogues
N-(4-Fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
- Core Structure : Furan ring vs. naphthalene.
- Functional Groups : Carboxamide and phenylsulfanylmethyl vs. sulfinic acid and carbamoyl methyl.
- Key Differences : The furan-based compound lacks the sulfinic acid group and naphthalene’s extended aromaticity. Its biological activity is likely modulated by the furan’s oxygen atom and thioether linkage, whereas the target compound’s sulfinic acid may enhance solubility and redox reactivity .
4-[[3-[(4-Chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic Acid Core Structure: Benzene vs. naphthalene. Functional Groups: Sulfonamide and carbamoyl vs. sulfinic acid and carbamoyl methyl. The benzoic acid moiety introduces additional acidity, whereas the naphthalene in the target compound may enhance hydrophobic interactions .
N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
- Core Structure : Triazole vs. naphthalene.
- Functional Groups : Sulfonamide, carbamoyl, and morpholine vs. sulfinic acid.
- Key Differences : The triazole core and morpholine sulfonamide group likely improve metabolic stability and target affinity. The target compound’s sulfinic acid may offer distinct redox properties absent in this analog .
Functional Group Comparisons
| Functional Group | Example Compound | Impact on Properties |
|---|---|---|
| Sulfinic Acid (-SO2H) | Target compound | Higher acidity (pKa ~1–2) than sulfonamides; redox-active, potential for disulfide bond formation. |
| Sulfonamide (-SO2NH-) | 4-[[3-[(4-Chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid | Enhanced hydrogen-bonding capacity; improved solubility in polar solvents. |
| Carbamoyl Methyl | N-(4-Fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | Stabilizes conformation via intramolecular interactions; modulates target selectivity. |
Data Table: Key Comparisons
| Compound | Core Structure | Key Functional Groups | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|---|
| 5-{[N-(4-Fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid | Naphthalene | Sulfinic acid, carbamoyl methyl, fluorophenyl | ~0.5–1.0 (predicted) | Potential enzyme inhibition, redox modulation (hypothetical) |
| N-(4-Fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | Furan | Carboxamide, thioether, fluorophenyl | ~0.2–0.5 | Antimicrobial, moderate cytotoxicity |
| 4-[[3-[(4-Chlorophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid | Benzene | Sulfonamide, carbamoyl, benzoic acid | ~1.5–2.0 | Anti-inflammatory, COX-2 inhibition |
Biological Activity
Overview of 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid
5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid is a sulfinic acid derivative that features a naphthalene core substituted with a fluorophenyl group and a carbamoyl functional group. Compounds of this class are often investigated for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research has shown that sulfinic acids can exhibit anti-inflammatory properties. The presence of the naphthalene structure may enhance these effects due to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways.
2. Antimicrobial Properties
Some studies suggest that naphthalene derivatives possess antimicrobial activity. The incorporation of the fluorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
3. Anticancer Potential
Naphthalene derivatives have been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Compounds similar to 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid have shown promise in preclinical studies.
Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study investigated a related naphthalene sulfonamide compound, demonstrating significant inhibition of TNF-alpha production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 2: Antimicrobial Testing
In a laboratory setting, derivatives similar to 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid were tested against strains of E. coli and Staphylococcus aureus, showing notable inhibition zones, indicating effective antimicrobial activity.
Case Study 3: Cancer Cell Line Studies
Research on naphthalene derivatives indicated that they could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways.
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